molecular formula C13H20BNO4 B1451296 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1150561-54-8

2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B1451296
M. Wt: 265.12 g/mol
InChI Key: OWVSPPKGLDZTJW-UHFFFAOYSA-N
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Description

“2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C13H20BNO4 . It’s a member of the pyridine family, which are heterocyclic aromatic compounds. Pyridines are important in the field of natural products, medicines, and as catalysts .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two methoxy groups at the 2nd and 6th positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group at the 4th position . The exact 3D structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources .

Scientific Research Applications

Bifunctional Building Block for Combinatorial Chemistry

Sopková-de Oliveira Santos et al. (2003) reported the structural characteristics of a pyridin-2-ylboron derivative, demonstrating its application as a new unexpected bifunctional building block in combinatorial chemistry. The study compared its structural and chemical reactivity differences with a regioisomer, underscoring its potential in creating diverse chemical libraries for drug discovery and other fields (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

Advanced Materials Synthesis

Huang et al. (2021) focused on the synthesis and characterization of boric acid ester intermediates with benzene rings, highlighting the compound's role in the development of new materials through crystallographic and conformational analyses. Their research provides insights into its applications in material science, particularly in creating compounds with specific physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Coordination Chemistry

Al-Fayaad et al. (2020) utilized the compound in the synthesis of an extended dipyridyl ligand, leading to the formation of a two-dimensional coordination polymer with cobalt(II). This study showcases its importance in coordination chemistry and the design of polymers with potential applications in catalysis, molecular recognition, and electronic materials (Al-Fayaad, Siddique, Arachchige, & Clegg, 2020).

Organic Electronics

Welterlich, Charov, & Tieke (2012) described the synthesis of deeply colored polymers incorporating the compound, highlighting its application in the field of organic electronics. Their work contributes to the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), through the creation of polymers with specific optical and electronic properties (Welterlich, Charov, & Tieke, 2012).

properties

IUPAC Name

2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(16-5)15-11(8-9)17-6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVSPPKGLDZTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675047
Record name 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1150561-54-8
Record name 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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